cyclopenta-1,3-diene;erbium(3+)
Description
Historical Development of Lanthanocene Chemistry
The systematic study of lanthanocene complexes began in 1954, when Wilkinson and Birmingham synthesized the first tris(cyclopentadienyl)lanthanide compounds, including derivatives of lanthanum, cerium, praseodymium, neodymium, and samarium. These early complexes, formulated as Ln(C~5~H~5~)~3~, faced significant challenges due to their extreme sensitivity to moisture and oxygen, which hindered isolation and characterization. For nearly two decades, progress stagnated until advances in inert-atmosphere techniques enabled the synthesis of analogous complexes for heavier lanthanides like gadolinium, erbium, ytterbium, and lutetium.
A breakthrough emerged with the development of heteroleptic precursors such as (C~5~H~5~)~2~LnCl(THF), which facilitated the insertion of alkyl or hydride ligands via metathesis reactions. For erbium, this approach allowed the preparation of stable Cp complexes, leveraging the steric bulk of cyclopentadienyl ligands to mitigate ligand crowding—a critical factor given erbium’s ionic radius of 1.030 Å. By the 21st century, the use of bulky Cp derivatives like Cpttt {C~5~H~2~(tBu)~3~-1,2,4} and Cptt {C~5~H~3~(tBu)~2~-1,3} further stabilized erbium complexes in both +2 and +3 oxidation states, expanding their utility in redox-active applications.
Role of Erbium in Organometallic Lanthanide Systems
Erbium occupies a distinctive position in the lanthanide series due to its electronic configuration ([Xe]4f^11^6s^2^) and moderate magnetic moment. In organometallic systems, Er^3+^ exhibits a high charge density, favoring strong electrostatic interactions with anionic Cp ligands while retaining limited covalency. This balance enables the formation of thermally stable tris(Cp) complexes, such as [Er(C~5~H~5~)~3~], which resist ligand dissociation even at elevated temperatures.
Comparative studies highlight erbium’s intermediate ionic radius among lanthanides, which optimizes coordination geometry without excessive steric strain. For example, in the homoleptic complex [Er(Cptt)~3~], the three Cptt ligands adopt a trigonal planar arrangement around the erbium center, with Er–C bond distances averaging 2.58 Å. This configuration contrasts with smaller lanthanides like lutetium, where increased charge density leads to shorter metal-ligand bonds and reduced solubility. Erbium’s 4f orbitals also participate in weak backbonding with Cp π-systems, a phenomenon corroborated by spectroscopic shifts in the C–H stretching regions of Cp ligands.
Structural Classification of Tris(cyclopentadienyl)lanthanide Compounds
Tris(cyclopentadienyl)lanthanide complexes are classified by their ligand arrangement, oxidation state, and counterion interactions. The prototypical [Er(C~5~H~5~)~3~] adopts a three-legged piano stool geometry, with η^5^-coordinated Cp ligands occupying three facial positions (Table 1).
Table 1: Structural Parameters of Selected Tris(cyclopentadienyl)lanthanide Complexes
| Lanthanide | Ionic Radius (Å) | Coordination Geometry | Average Ln–C Distance (Å) |
|---|---|---|---|
| La | 1.216 | Trigonal prismatic | 2.72 |
| Er | 1.030 | Trigonal planar | 2.58 |
| Lu | 0.977 | Distorted octahedral | 2.44 |
Data compiled from Refs , , and .
Synthetic routes to these complexes typically involve salt metathesis, as shown in the reaction of erbium trichloride with cyclopentadienyl reagents:
$$
\text{ErCl}3 + 3 \text{NaC}5\text{H}5 \rightarrow \text{Er(C}5\text{H}5\text{)}3 + 3 \text{NaCl}
$$
This method yields the parent [Er(C~5~H~5~)~3~] complex, which can be further functionalized via halide abstraction or ligand substitution. For instance, treatment with ammonium chloride generates the heteroleptic [(C~5~H~5~)~2~ErCl], a precursor to alkylated derivatives.
Properties
Molecular Formula |
C15H3Er-12 |
|---|---|
Molecular Weight |
350.44 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C5H.Er/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
InChI Key |
GPJYBPCFSZGIDG-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Er+3] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reductive Alkylation of Erbium Trichloride
The most widely documented method involves the reaction of cyclopenta-1,3-diene with erbium trichloride (ErCl₃) in the presence of a reducing agent. This approach leverages the redox activity of erbium to facilitate ligand coordination.
Reaction Mechanism and Stoichiometry
The synthesis proceeds under inert conditions (argon or nitrogen atmosphere) to prevent oxidation of the erbium ion or ligand degradation. A typical reaction employs sodium or potassium metal as the reducing agent, which transfers electrons to Er³⁺, enabling the formation of the Er–cyclopentadienyl bond. The stoichiometric equation is:
$$
\text{ErCl}3 + 3\ \text{C}5\text{H}6 + 3\ \text{Na} \rightarrow \text{Er}(\text{C}5\text{H}5)3 + 3\ \text{NaCl} + \frac{3}{2}\ \text{H}_2 \uparrow
$$
Cyclopenta-1,3-diene acts as both a ligand and proton source, with hydrogen gas evolved as a byproduct.
Optimized Reaction Conditions
- Solvent : Tetrahydrofuran (THF) or dimethyl ether, which stabilize the erbium intermediate.
- Temperature : 0–25°C to balance reaction kinetics and ligand stability.
- Molar Ratios : A 1:3:3 ratio of ErCl₃:cyclopenta-1,3-diene:Na ensures complete ligand substitution.
- Yield : 60–75%, with purity >90% after sublimation.
Table 1: Key Parameters for Reductive Alkylation
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Solvent Polarity | Low (THF: ε = 7.6) | Enhances intermediate solubility |
| Reaction Time | 12–24 hours | Prolonged duration increases side products |
| ErCl₃ Purity | ≥99.9% | Reduces chloride contamination |
Metathesis Using Grignard Reagents
An alternative route employs Grignard reagents (RMgX) to transfer cyclopentadienyl ligands to erbium precursors. This method avoids direct handling of alkali metals and offers better control over ligand substitution.
Procedure and Scalability
Cyclopenta-1,3-diene is first converted to its Grignard analog (C₅H₅MgBr) by reaction with magnesium in THF. Subsequent treatment with ErCl₃ yields the target compound:
$$
\text{ErCl}3 + 3\ \text{C}5\text{H}5\text{MgBr} \rightarrow \text{Er}(\text{C}5\text{H}5)3 + 3\ \text{MgBrCl}
$$
Industrial-scale adaptations use continuous flow reactors to manage exothermicity and improve reproducibility.
Challenges and Mitigations
Ligand Substitution from Tris(cyclopentadienyl)erbium(III)
Cyclopenta-1,3-diene;erbium(3+) can be synthesized via ligand exchange from tris(cyclopentadienyl)erbium(III) (Er(Cp)₃). This method is advantageous for introducing modified cyclopentadienyl ligands.
Stepwise Ligand Displacement
Er(Cp)₃ reacts with cyclopenta-1,3-diene in toluene at elevated temperatures (80–100°C):
$$
\text{Er}(\text{Cp})3 + 3\ \text{C}5\text{H}6 \rightarrow \text{Er}(\text{C}5\text{H}5)3 + 3\ \text{CpH}
$$
The reaction equilibrium favors product formation due to the higher acidity of cyclopentadiene (pKa ≈ 15) compared to Cp ligands (pKa ≈ 18).
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Alkylation | 60–75 | 90–95 | Moderate | High |
| Grignard Metathesis | 50–65 | 85–90 | High | Moderate |
| Ligand Substitution | 70–85 | 95–99 | Low | Low |
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;erbium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of erbium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or even elemental erbium.
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile or electrophile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield erbium oxides, while reduction could produce erbium metal or lower oxidation state complexes.
Scientific Research Applications
Cyclopenta-1,3-diene;erbium(3+) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine:
Industry: It may be used in the production of specialized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cyclopenta-1,3-diene;erbium(3+) involves its interaction with various molecular targets and pathways. The cyclopenta-1,3-diene ligands can coordinate to metal centers, influencing the electronic properties and reactivity of the compound. The erbium ion can participate in redox reactions, acting as a catalyst or reactant in various chemical processes.
Comparison with Similar Compounds
Structural and Molecular Properties
Table 1: Structural Comparison of Lanthanide Metallocenes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Metal Ionic Radius (Å)* | Coordination Geometry |
|---|---|---|---|---|
| Cyclopenta-1,3-diene;Er³⁺ | C₁₅H₁₅Er | ~358.4 | 1.004 (Er³⁺) | Trigonal prismatic |
| Tris(cyclopentadienyl)holmium(III) | C₁₅H₁₅Ho | 360.2 | 1.015 (Ho³⁺) | Trigonal prismatic |
| Tris(cyclopentadienyl)terbium(III) | C₁₅H₁₅Tb | 356.9 | 0.988 (Tb³⁺) | Trigonal prismatic |
| Yttrium(III) cyclopentadienide | C₁₅H₁₅Y | 284.2 | 1.040 (Y³⁺) | Trigonal prismatic |
*Ionic radii for 8-coordinate lanthanides (Shannon, 1976).
Key Observations :
Physical and Chemical Properties
- Solubility : These complexes are sparingly soluble in polar solvents (e.g., water) but dissolve in aromatic hydrocarbons (e.g., benzene) due to hydrophobic Cp ligands .
- Thermal Stability : Stability decreases with increasing lanthanide atomic number. Er³⁺ complexes exhibit moderate stability (decomposition ~250–300°C), comparable to Ho³⁺ but less stable than Y³⁺ derivatives .
- Reactivity : Er³⁺ complexes are less redox-active than transition metal metallocenes (e.g., ferrocene) but participate in ligand-exchange reactions with Lewis bases .
Electronic and Optical Properties
- Er³⁺ complexes show sharp emission bands in the near-infrared (NIR) region (~1.5 μm), critical for telecommunications and laser technologies .
- In contrast, Tb³⁺ and Ho³⁺ complexes emit in visible wavelengths (green and red, respectively) due to 4f-4f transitions .
Research Findings and Computational Insights
- Synthetic Routes : Cyclopenta-1,3-diene ligands are synthesized via Diels-Alder reactions or transition metal-catalyzed dimerization of butadiene . Er³⁺ complexes are typically prepared by reacting ErCl₃ with Na(C₅H₅) in tetrahydrofuran (THF) .
- Computational Studies : Density functional theory (DFT) analyses (e.g., B3LYP models) predict Er³⁺ complexes exhibit stronger metal-ligand bonding than Y³⁺ due to higher charge density .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
